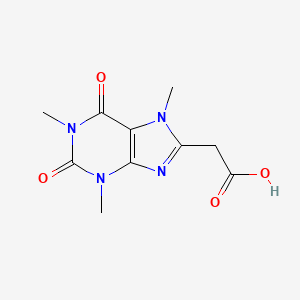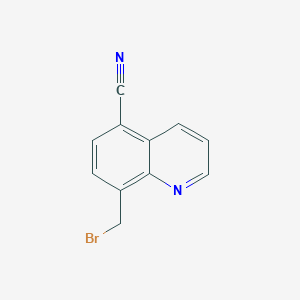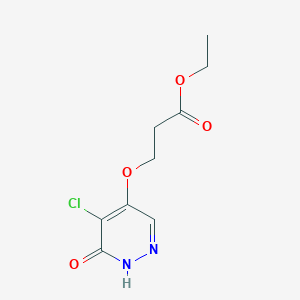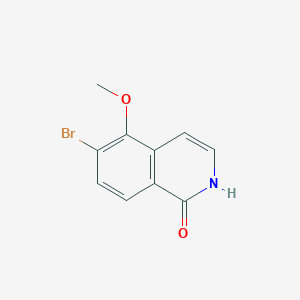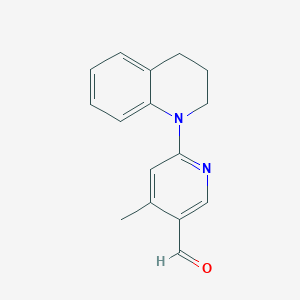
(R)-4-Nitrophenyl 2-aminopropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Nitrophenyl 2-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group attached to the amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride typically involves the esterification of ®-2-aminopropanoic acid with 4-nitrophenol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Nitrophenyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-Nitrophenyl 2-aminopropanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives that are studied for their chemical reactivity and properties .
Biology
In biological research, this compound is used to study enzyme-substrate interactions. The nitrophenyl group acts as a chromophore, allowing researchers to monitor enzymatic reactions through spectroscopic methods .
Medicine
In medicine, ®-4-Nitrophenyl 2-aminopropanoate hydrochloride is investigated for its potential therapeutic applications. It is studied as a potential drug candidate for targeting specific enzymes or receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of high-value products .
Mécanisme D'action
The mechanism of action of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes or receptors. Additionally, the amino acid backbone allows the compound to interact with biological macromolecules, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Aminopropanoic acid: A simpler amino acid derivative without the nitrophenyl group.
®-4-Nitrophenyl 2-aminobutanoate hydrochloride: Similar structure but with a longer carbon chain.
(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride: The enantiomer of the compound with different stereochemistry
Uniqueness
®-4-Nitrophenyl 2-aminopropanoate hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and spectroscopic properties. This makes it particularly useful in research applications where monitoring of reactions is essential .
Propriétés
Formule moléculaire |
C9H11ClN2O4 |
|---|---|
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
(4-nitrophenyl) (2R)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
PCXNSMBHNXCGRR-FYZOBXCZSA-N |
SMILES isomérique |
C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
SMILES canonique |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








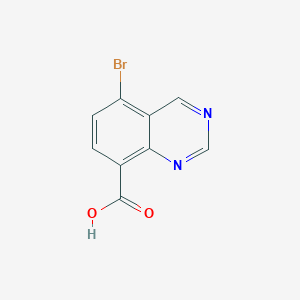
![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)

